3-{4-[2-(Morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione
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Overview
Description
3-{4-[2-(Morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a morpholine ring, a pyrimidine ring, and a benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[2-(Morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced by reacting the benzothiazole intermediate with a piperazine derivative in the presence of a base such as sodium hydroxide.
Attachment of the Pyrimidine Ring: The pyrimidine ring is attached through a nucleophilic substitution reaction, where the piperazine intermediate reacts with a pyrimidine derivative under reflux conditions.
Incorporation of the Morpholine Ring: Finally, the morpholine ring is incorporated through a nucleophilic substitution reaction with a morpholine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{4-[2-(Morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or benzothiazole rings, where nucleophiles such as amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{4-[2-(Morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-{4-[2-(Morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting cellular signaling pathways. For example, it may inhibit kinases by binding to their ATP-binding sites, preventing phosphorylation of target proteins and thereby modulating cellular processes.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known kinase inhibitor used in the treatment of chronic myelogenous leukemia.
Gefitinib: Another kinase inhibitor used in the treatment of non-small cell lung cancer.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
Uniqueness
3-{4-[2-(Morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione is unique due to its combination of structural features, including the morpholine, pyrimidine, and benzothiazole rings. This unique structure contributes to its diverse chemical reactivity and potential for various scientific applications. Unlike other similar compounds, it may offer distinct advantages in terms of selectivity, potency, and versatility in different research and therapeutic contexts.
Properties
Molecular Formula |
C19H22N6O3S |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
3-[4-(2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide |
InChI |
InChI=1S/C19H22N6O3S/c26-29(27)16-4-2-1-3-15(16)18(22-29)24-9-7-23(8-10-24)17-5-6-20-19(21-17)25-11-13-28-14-12-25/h1-6H,7-14H2 |
InChI Key |
XEYJUHNQESSWFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC(=NC=C2)N3CCOCC3)C4=NS(=O)(=O)C5=CC=CC=C54 |
Origin of Product |
United States |
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